molecular formula C10H8F3NO3 B514892 2-[4-(Trifluoroacetamido)phenyl]acetic acid CAS No. 105113-62-0

2-[4-(Trifluoroacetamido)phenyl]acetic acid

Cat. No.: B514892
CAS No.: 105113-62-0
M. Wt: 247.17g/mol
InChI Key: PXOSUSANPOVCLP-UHFFFAOYSA-N
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Description

2-[4-(Trifluoroacetamido)phenyl]acetic acid is an organic compound with the molecular formula C10H8F3NO3 It is characterized by the presence of a trifluoroacetamido group attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoroacetamido)phenyl]acetic acid typically involves the reaction of 4-aminophenylacetic acid with trifluoroacetic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate trifluoroacetamide, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoroacetamido)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-[4-(Trifluoroacetamido)phenyl]acetic acid has several applications in scientific research, including:

    Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoroacetamido)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds or other interactions with target molecules, influencing their activity or function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetic acid
  • Phenylacetic acid
  • Trifluoroacetamide derivatives

Uniqueness

2-[4-(Trifluoroacetamido)phenyl]acetic acid is unique due to the presence of both the trifluoroacetamido group and the phenylacetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7-3-1-6(2-4-7)5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOSUSANPOVCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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